N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a fluorine atom on the indole ring and a methoxy group on another indole ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the coupling of tryptamine derivatives with substituted indole carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the indole rings may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: A compound with a similar indole structure but different substituents.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different functional groups.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of both fluorine and methoxy groups on the indole rings. These substituents may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22FN3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22FN3O2/c1-28-21-4-2-3-20-17(21)8-11-26(20)12-9-22(27)24-10-7-15-14-25-19-6-5-16(23)13-18(15)19/h2-6,8,11,13-14,25H,7,9-10,12H2,1H3,(H,24,27) |
InChI Key |
ABCMUNILRBRNCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.